N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidative and Antihypertensive Properties
The compound N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its analogs have been investigated for their potential in antioxidative and antihypertensive applications. A study isolated O-heterocyclic analogues from Sargassum wightii, including a 2H-pyranylcarboxylate derivative, demonstrating comparable activity to the standard antihypertensive agent captopril. The compounds also showed significant radical quenching potential, suggesting their potential as natural antioxidant and antihypertensive functional food supplements or therapeutic leads in antihypertensive management (Anusree Maneesh & K. Chakraborty, 2018).
Xanthine Oxidase Inhibitors
N-phenylisonicotinamide derivatives, including this compound, have been reported as novel xanthine oxidase inhibitors. The introduction of a tetrazole moiety improved the potency of these compounds significantly. A structure-based drug design approach optimized these compounds to act as mixed-type xanthine oxidase inhibitors. The potent inhibitory activities of these compounds highlight their potential in managing conditions like gout or hyperuricemia (Ting-jian Zhang et al., 2019).
Hydrogel Formation
In the field of material sciences, specifically in hydrogel formation, this compound analogs have shown significant potential. A study on a series of pyridyl amides derived from isonicotinic acid found that N-(4-pyridyl)isonicotinamide was an efficient hydrogelator. Such materials could have implications in drug delivery systems, tissue engineering, or as scaffolds in biomedical applications (D. Kumar et al., 2004).
Antimicrobial Properties
Compounds related to this compound have shown promising antimicrobial properties. For instance, N (2-alkyl/aryl-5-oxo-imidazolidine-1-yl) isonicotinamide derivatives exhibited significant activity against bacterial, fungal, and mycobacterium strains. This highlights the compound's potential as a basis for developing new antimicrobial agents (Rakesh K Patel et al., 2017).
Mechanism of Action
Mode of Action
N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide interacts with its target, ALK5, by inhibiting its autophosphorylation . This specific inhibition of ALK5 provides a novel method for controlling the development of cancers and fibrotic diseases .
Biochemical Pathways
The compound affects the TGF-β signaling pathway, which is involved in a variety of cellular functions, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions. By inhibiting ALK5, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth and fibrosis .
Result of Action
The result of the compound’s action is the inhibition of ALK5 autophosphorylation, which can lead to the inhibition of cell activity . This can potentially control the development of cancers and fibrotic diseases .
Properties
IUPAC Name |
2-(oxan-4-yloxy)-N-phenylmethoxypyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-18(20-23-13-14-4-2-1-3-5-14)15-6-9-19-17(12-15)24-16-7-10-22-11-8-16/h1-6,9,12,16H,7-8,10-11,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLMQTJERKKMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.